N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring, a piperidine moiety, and a thiophene sulfonamide group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can introduce new functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound can be used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its potential pharmacological properties, it is studied for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and sulfonamide-containing molecules. Examples include:
Pyridazinone derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Sulfonamide derivatives: Widely used in medicinal chemistry for their antibacterial and diuretic effects.
Uniqueness
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-15-9-11-24(12-10-15)19-8-7-18(21-22-19)16-4-2-5-17(14-16)23-28(25,26)20-6-3-13-27-20/h2-8,13-15,23H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIUXQIUGXGLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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